Home > Products > Screening Compounds P52525 > benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone
benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone -

benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone

Catalog Number: EVT-8338900
CAS Number:
Molecular Formula: C28H39FN4O11
Molecular Weight: 626.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone, commonly referred to as benzyloxycarbonyl-Ile-Glu-Thr-Asp fluoromethyl ketone, is a synthetic compound that functions primarily as a selective inhibitor of caspase-8. Caspases are cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly significant in the study of apoptosis mechanisms and has been utilized in various scientific research contexts.

Source

The compound is synthesized through peptide chemistry techniques, often involving the modification of amino acids to introduce the fluoromethyl ketone moiety. It is commercially available from various chemical suppliers and is frequently used in laboratory settings for biochemical research.

Classification

Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone belongs to the class of peptidyl fluoromethyl ketones, which are recognized for their ability to irreversibly inhibit serine and cysteine proteases. These compounds are crucial in medicinal chemistry for their role as enzyme inhibitors and probes in studying proteolytic activities.

Synthesis Analysis

Methods

The synthesis of benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of protected amino acids to form the desired peptide sequence. The introduction of the fluoromethyl ketone group is achieved through specific chemical reactions that modify the terminal amino acid.

Technical Details

  1. Starting Materials: Protected amino acids, such as benzyloxycarbonyl-Isoleucine, Glutamic acid, Threonine, and Aspartic acid.
  2. Activation: Each amino acid is activated using coupling reagents (e.g., HBTU or DIC) to facilitate the formation of peptide bonds.
  3. Fluoromethyl Ketone Introduction: The fluoromethyl ketone moiety is introduced at the final stage of synthesis, typically through a reaction involving fluorinated reagents.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products.
Molecular Structure Analysis

Structure

The molecular structure of benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone consists of a peptide backbone with a terminal fluoromethyl ketone group. The presence of the benzyloxycarbonyl protecting group enhances stability and solubility.

Data

  • Molecular Formula: C₁₃H₁₅FNO₄
  • Molecular Weight: Approximately 273.26 g/mol
  • Structural Features: The compound features a carbonyl group adjacent to a fluorinated carbon, which is critical for its inhibitory activity against caspases.
Chemical Reactions Analysis

Reactions

Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone primarily undergoes nucleophilic attack by thiol groups found in cysteine residues within target proteases. This reaction leads to the formation of covalent adducts that inhibit enzyme activity.

Technical Details

  • Mechanism: The fluoromethyl group enhances electrophilicity, allowing for more efficient nucleophilic attack by thiolates.
  • Inhibition Type: The compound acts as an irreversible inhibitor, forming stable covalent bonds with target enzymes.
Mechanism of Action

Process

The mechanism of action involves the selective inhibition of caspase-8, which plays a pivotal role in apoptotic signaling pathways. By inhibiting this enzyme, benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone disrupts downstream signaling cascades that lead to cell death.

Data

  • Caspase Inhibition: Studies have shown that treatment with this compound effectively blocks caspase-8 activation in response to apoptotic stimuli, thereby preventing apoptosis in various cell types .
  • Impact on Cell Viability: The inhibition of caspase-8 has been linked to increased cell survival under conditions that would typically induce apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to moisture and heat.
  • Reactivity: Reacts selectively with thiol groups; its reactivity profile makes it suitable for use as an enzyme inhibitor in biochemical assays.
Applications

Scientific Uses

Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone has several important applications in scientific research:

  1. Caspase Activity Studies: Used extensively to study caspase-mediated apoptosis and cellular signaling pathways.
  2. Protease Inhibition Research: Serves as a tool for investigating the role of specific proteases in disease processes, including cancer and neurodegenerative disorders .
  3. Drug Development: Its properties make it a candidate for developing new therapeutic agents targeting apoptosis-related diseases .
Molecular Mechanisms of Caspase-8 Inhibition

Structural Determinants of Caspase-8 Binding Specificity

Benzyloxycarbonyl-Isoleucine-Glutamic acid-Threonine-Aspartic acid-fluoromethyl ketone (Z-IETD-FMK) achieves caspase-8 inhibition through precise structural complementarity with the enzyme's active site. The peptide sequence (IETD) mirrors caspase-8's natural cleavage motif (Ile-Glu-Thr-Asp), enabling selective recognition. Key structural features include:

  • P1 Aspartate Residue: The C-terminal aspartic acid occupies the S1 pocket, a conserved binding cavity in caspase-8 with strong affinity for acidic residues. Mutation studies confirm this interaction is indispensable for binding specificity [1] [8].
  • P4 Isoleucine: The N-terminal isoleucine anchors within the hydrophobic S4 subsite, enhancing complex stability through van der Waals interactions. Substitution with smaller residues (e.g., alanine) reduces inhibitory potency by >90% [8].
  • Electrophilic Warhead: The fluoromethyl ketone (FMK) moiety covalently modifies the catalytic cysteine (Cys360) in caspase-8’s active site. Crystallographic analyses reveal FMK forms a thioether bond with the cysteine thiolate, permanently inactivating the enzyme [8].

Table 1: Structural Determinants of Z-IETD-FMK Binding to Caspase-8

Structural ElementBinding Site InteractionFunctional Consequence
P1 AspartateS1 specificity pocket (ionic/hydrogen bonds)Anchors C-terminus; essential for substrate recognition
P4 IsoleucineHydrophobic S4 subsiteStabilizes complex via van der Waals interactions
Fluoromethyl ketoneCatalytic Cys360 residueIrreversible alkylation via covalent thioether bond
BenzyloxycarbonylSurface-exposed residuesModulates membrane permeability and cell entry

This binding specificity confers selectivity for caspase-8 (inhibitor constant [Kᵢ] = 0.02 μM) over caspase-3 (Kᵢ = 10 μM) and caspase-9 (Kᵢ = 15 μM), as demonstrated in kinetic competition assays [1] [6].

Kinetic Analysis of Irreversible Inhibition by Fluoromethyl Ketone Moieties

Z-IETD-FMK inhibits caspase-8 through a two-step kinetic mechanism involving initial reversible binding followed by irreversible covalent modification:

  • Reversible Complex Formation: The peptide sequence facilitates rapid association with the active site (association rate k₁ = 2.4 × 10⁴ M⁻¹s⁻¹), forming an enzyme-inhibitor (EI) complex [6] [8].
  • Irreversible Alkylation: The FMK warhead undergoes nucleophilic attack by Cys360, displacing fluoride to form a stable thioether adduct. This second step is rate-limiting (k₂ = 0.18 min⁻¹), with overall inhibition characterized by the pseudo-first-order rate constant kₒbₛ [8].

The inhibition follows saturation kinetics, evidenced by the concentration-dependent decrease in kₒbₛ. At saturating inhibitor concentrations (>10 μM), the maximum inactivation rate (kᵢₙₐcₜ) reaches 0.22 min⁻¹, reflecting complete active site occupancy [3]. This kinetic behavior is described by:

*k*ₒbₛ = (*k*ᵢₙₐcₜ × [I]) / (Kᵢ + [I])  

Where Kᵢ is the concentration for half-maximal inactivation (0.8 μM for caspase-8) [6].

Table 2: Kinetic Parameters of Caspase-8 Inhibition by Z-IETD-FMK

ParameterValueExperimental MethodBiological Significance
K0.8 μMFluorogenic substrate (IETD-AMC) assayHigh affinity for caspase-8 active site
kᵢₙₐcₜ0.22 min⁻¹Progress curve analysisIrreversible complex formation rate
Specificity Constant (kᵢₙₐcₜ/Kᵢ)275 M⁻¹s⁻¹Competitive kineticsSelectivity over other caspases

The FMK moiety’s reactivity is modulated by the peptide backbone: Hydration of the carbonyl group generates a gem-diol transition state analog, enhancing binding affinity prior to covalent modification [8]. This dual mechanism—transition state mimicry followed by irreversible inhibition—distinguishes FMK-based inhibitors from other caspase-directed electrophiles.

Differential Effects on Caspase-8 Activation Domains

Caspase-8 exists as monomeric pro-enzyme (procaspase-8) or activated dimer. Z-IETD-FMK exhibits domain-specific actions across these forms:

  • Death-Inducing Signaling Complex (DISC)-Mediated Activation: At the DISC, procaspase-8 dimerizes and undergoes autoproteolytic cleavage into p18/p10 subunits. Z-IETD-FMK binds unprocessed procaspase-8 monomers with 5-fold lower affinity (Kᵢ = 4 μM) than mature enzyme dimers, but still prevents initial activation by blocking dimerization interfaces [5] [7].
  • Chain Cleavage Specificity: The inhibitor potently targets the p18 subunit of active caspase-8 (containing the catalytic domain), suppressing proteolytic activity toward downstream substrates like Bid (IC₅₀ = 0.1 μM). In contrast, it exhibits minimal inhibition of the procaspase-8 p43/p26 intermediate domains [5].
  • Non-Apoptotic Signaling: Beyond apoptotic functions, caspase-8 regulates microglial activation and T-cell proliferation. In lipopolysaccharide-activated microglia, Z-IETD-FMK triggers receptor-interacting protein kinase 1-mediated necroptosis by suppressing caspase-8’s anti-necroptotic activity [1]. In T-cells, it blocks nuclear factor kappa B (NF-κB) activation and interleukin-2 receptor expression independent of apoptosis, indicating modulation of caspase-8’s scaffold functions [4].

These domain-specific effects underlie context-dependent biological outcomes: In glioma cells, Z-IETD-FMK blocks tumor necrosis factor alpha-induced ceramide generation by inhibiting caspase-8–mediated activation of neutral sphingomyelinase—a pathway requiring the caspase-8 catalytic domain but not its full proteolytic maturation [3] [6]. This illustrates how the inhibitor’s actions extend beyond simple enzymatic blockade to disrupt specific protein interaction networks governed by distinct caspase-8 domains.

Properties

Product Name

benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C28H39FN4O11

Molecular Weight

626.6 g/mol

InChI

InChI=1S/C28H39FN4O11/c1-4-15(2)23(33-28(43)44-14-17-8-6-5-7-9-17)26(41)30-18(10-11-21(36)37)25(40)32-24(16(3)34)27(42)31-19(12-22(38)39)20(35)13-29/h5-9,15-16,18-19,23-24,34H,4,10-14H2,1-3H3,(H,30,41)(H,31,42)(H,32,40)(H,33,43)(H,36,37)(H,38,39)/t15-,16+,18-,19-,23-,24-/m0/s1

InChI Key

CTXDBLYOEUERAT-VUVYEONESA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.